molecular formula C11H15NO2 B12017653 2-[(E)-N-hydroxy-C-propylcarbonimidoyl]-4-methylphenol

2-[(E)-N-hydroxy-C-propylcarbonimidoyl]-4-methylphenol

Cat. No.: B12017653
M. Wt: 193.24 g/mol
InChI Key: BIOLBRYOYWETIV-ZRDIBKRKSA-N
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Description

2-[(E)-N-hydroxy-C-propylcarbonimidoyl]-4-methylphenol is an organic compound with a unique structure that includes a hydroxy group, a propylcarbonimidoyl group, and a methylphenol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-[(E)-N-hydroxy-C-propylcarbonimidoyl]-4-methylphenol typically involves the reaction of 4-methylphenol with propyl isocyanate under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the carbonimidoyl group. The reaction mixture is then treated with hydroxylamine to introduce the hydroxy group, resulting in the formation of the desired compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction conditions to ensure high yield and purity. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the production process.

Types of Reactions:

    Oxidation: The hydroxy group in this compound can undergo oxidation to form corresponding ketones or aldehydes.

    Reduction: The carbonimidoyl group can be reduced to form amines.

    Substitution: The phenolic hydroxyl group can participate in substitution reactions, such as esterification or etherification.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Acid chlorides or alkyl halides are used in the presence of a base for substitution reactions.

Major Products:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of amines.

    Substitution: Formation of esters or ethers.

Scientific Research Applications

2-[(E)-N-hydroxy-C-propylcarbonimidoyl]-4-methylphenol has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-[(E)-N-hydroxy-C-propylcarbonimidoyl]-4-methylphenol involves its interaction with specific molecular targets and pathways. The hydroxy group can form hydrogen bonds with biological molecules, while the carbonimidoyl group can interact with enzymes and receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

    4-Methylphenol: Shares the phenolic structure but lacks the carbonimidoyl and hydroxy groups.

    Propyl isocyanate: Contains the isocyanate group but lacks the phenolic and hydroxy groups.

    Hydroxylamine: Contains the hydroxy group but lacks the phenolic and carbonimidoyl groups.

Uniqueness: 2-[(E)-N-hydroxy-C-propylcarbonimidoyl]-4-methylphenol is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.

Properties

Molecular Formula

C11H15NO2

Molecular Weight

193.24 g/mol

IUPAC Name

2-[(E)-N-hydroxy-C-propylcarbonimidoyl]-4-methylphenol

InChI

InChI=1S/C11H15NO2/c1-3-4-10(12-14)9-7-8(2)5-6-11(9)13/h5-7,13-14H,3-4H2,1-2H3/b12-10+

InChI Key

BIOLBRYOYWETIV-ZRDIBKRKSA-N

Isomeric SMILES

CCC/C(=N\O)/C1=C(C=CC(=C1)C)O

Canonical SMILES

CCCC(=NO)C1=C(C=CC(=C1)C)O

Origin of Product

United States

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